molecular formula C17H17ClN2O4 B5796959 2-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide

2-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide

Cat. No.: B5796959
M. Wt: 348.8 g/mol
InChI Key: KXTFEWQBRAYMHU-UHFFFAOYSA-N
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Description

2-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide is an organic compound that features a benzohydrazide core with a 2-chloro substituent and a 3,4-dimethoxyphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide.

    Acylation: The 2-chlorobenzohydrazide is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-3,4-dimethoxybenzaldehyde
  • 2-chloro-3,4-dimethoxybenzil

Uniqueness

2-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-8-7-11(9-15(14)24-2)10-16(21)19-20-17(22)12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTFEWQBRAYMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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